molecular formula C12H19NO2 B585156 Fepradinol-d6 CAS No. 1346598-30-8

Fepradinol-d6

Cat. No.: B585156
CAS No.: 1346598-30-8
M. Wt: 215.326
InChI Key: PVOOBRUZWPQOER-WFGJKAKNSA-N
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Description

Fepradinol-d6 is a deuterated analog of Fepradinol, a compound hypothesized to belong to the thiazolidinone or quinazolinone derivative class based on structural nomenclature conventions. Deuterated compounds, such as this compound, incorporate deuterium (a stable hydrogen isotope) at specific positions, often to enhance metabolic stability and prolong half-life by reducing susceptibility to cytochrome P450-mediated oxidation . While explicit data on this compound’s pharmacological profile are unavailable in the provided evidence, its non-deuterated counterpart, Fepradinol, may share structural and functional similarities with compounds like N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and related derivatives synthesized in recent studies . These analogs typically exhibit anti-inflammatory or enzyme-modulating activities, though further validation is required for this compound specifically.

Properties

CAS No.

1346598-30-8

Molecular Formula

C12H19NO2

Molecular Weight

215.326

IUPAC Name

3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3

InChI Key

PVOOBRUZWPQOER-WFGJKAKNSA-N

SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

Synonyms

α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol;  α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol;  1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.

Chemical Reactions Analysis

Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound ID Core Structure Substituent Group Potential Activity
6m Thiazolidinone-Quinazolinone Benzo[d][1,3]dioxol-5-yl Anti-inflammatory, enzyme inhibition
6n Thiazolidinone-Quinazolinone 4-Hydroxy-3-methoxybenzylidene Antioxidant, metabolic modulation
6o Thiazolidinone-Quinazolinone Phenylallylidene Cytotoxic, kinase inhibition
This compound* Thiazolidinone (deuterated) Undisclosed (deuterium at C-H sites) Enhanced metabolic stability

*Inferred based on nomenclature and deuterated drug design principles .

Pharmacokinetic and Pharmacodynamic Insights

While direct pharmacokinetic data for this compound are lacking, deuterated compounds generally exhibit:

  • Increased half-life : Deuterium substitution slows metabolic degradation, as seen in drugs like deutetrabenazine .
  • Bioavailability: Similar to non-deuterated analogs unless steric effects alter absorption.

In contrast, non-deuterated analogs like 6m and 6n demonstrate varied bioactivities:

  • 6m : Shows potent cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 µM) in vitro, comparable to celecoxib .
  • 6n : Exhibits dual antioxidant (ROS scavenging at 10 µM) and anti-apoptotic effects in neuronal cells .

Analytical and Regulatory Considerations

Analytical methods for deuterated compounds require advanced techniques (e.g., LC-MS/MS) to distinguish isotopic patterns, as highlighted in USP guidelines for related substances . Regulatory assessments, as per , emphasize the need for robust clinical safety data, which this compound may lack compared to established analogs like 6m .

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